(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile
Description
The compound “(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile” is a structurally complex acrylonitrile derivative featuring a benzo[d]imidazole core linked to a substituted furan-morpholine moiety. The 2,6-dimethylmorpholino substituent on the furan ring likely improves solubility and pharmacokinetic properties compared to unsubstituted morpholine derivatives.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,6-dimethylmorpholin-4-yl)furan-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-11-24(12-14(2)25-13)19-8-7-16(26-19)9-15(10-21)20-22-17-5-3-4-6-18(17)23-20/h3-9,13-14H,11-12H2,1-2H3,(H,22,23)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWJTTGKDHSPMT-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
- CAS Number : Not directly available in the search results but can be derived from its structural components.
This compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of a furan ring and a morpholine group further enhances its potential efficacy.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. The following table summarizes key findings related to antitumor activity:
| Compound | Cell Line Tested | IC₅₀ (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 2.12 ± 0.21 | 2D Assay |
| Compound B | HCC827 (Lung Cancer) | 5.13 ± 0.97 | 2D Assay |
| Compound C | NCI-H358 (Lung Cancer) | 0.85 ± 0.05 | 2D Assay |
| This compound | A549 | TBD | TBD |
The studies indicate that compounds with a similar structure have shown promising results in inhibiting cell proliferation in various cancer cell lines, suggesting that this compound may also possess comparable antitumor activity.
The proposed mechanism of action for this class of compounds includes:
- DNA Binding : These compounds tend to bind within the minor groove of DNA, inhibiting DNA-dependent enzymes crucial for cancer cell proliferation.
- Oxidative Stress Induction : Similar compounds have been shown to alter oxidative stress levels by affecting antioxidant enzyme activities and increasing free radical generation, which may contribute to their cytotoxic effects.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to increased apoptosis.
Antimicrobial Activity
In addition to their antitumor properties, there is emerging evidence that compounds structurally related to this compound exhibit antimicrobial activity against various pathogens. The following table summarizes findings from antimicrobial studies:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 10 μg/mL |
| Compound E | S. aureus | 15 μg/mL |
| This compound | TBD | TBD |
These results indicate potential applications in treating infections caused by resistant strains of bacteria.
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Case Study on Antitumor Activity : A study involving a series of benzimidazole derivatives demonstrated significant cytotoxicity against lung cancer cell lines with IC₅₀ values ranging from 0.85 μM to 6.75 μM, highlighting the potential of structural modifications to enhance efficacy.
- Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of furan derivatives, revealing promising results against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Benzoimidazole Derivatives
Research Findings and Implications
- Reactivity: The acrylonitrile group in the target compound enables Michael addition reactions, a feature absent in non-conjugated analogues like 1a-h .
- Biological Potential: While direct antimicrobial data are lacking, structural parallels to ’s nitroimidazoles suggest possible activity against anaerobic pathogens .
- Synthetic Challenges: The morpholino-furan group complicates purification, as seen in ’s reliance on chromatography for similar polar derivatives .
Preparation Methods
Synthesis of the Benzo[d]imidazole Core
Cyclocondensation of o-Phenylenediamine Derivatives
The benzo[d]imidazole scaffold is classically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. A 2019 study demonstrated that aromatic aldehydes react with o-phenylenediamine in the presence of N,N-dimethylformamide (DMF) and sulfur to yield (1H-benzo[d]imidazol-2-yl)(phenyl)methanone derivatives. For the target compound, substituting the aromatic aldehyde with a nitrile-containing precursor could facilitate direct incorporation of the acrylonitrile moiety.
One-Pot Acylation-Cyclization of N-Arylamidoximes
A 2022 protocol described a one-pot acylation-cyclization of N-arylamidoximes using acetyl chloride and 1,8-diazabicycloundec-7-ene (DBU) in chlorobenzene, achieving benzimidazole yields up to 96%. This method avoids harsh nitration and polyphosphoric acid conditions, making it suitable for sensitive intermediates. Adapting this approach, N-arylamidoximes bearing cyano groups could be cyclized to form the benzo[d]imidazole-acrylonitrile hybrid.
Reaction Optimization
- Solvent : Chlorobenzene (132°C reflux) ensures high reactivity without decomposition.
- Base : DBU outperforms weaker bases (e.g., Et₃N) by promoting efficient deacetoxylation.
- Substituent Tolerance : Electron-donating groups (e.g., methoxy) enhance cyclization efficiency, while electron-withdrawing groups (e.g., nitro) necessitate longer reaction times.
Preparation of 5-(2,6-Dimethylmorpholino)Furan-2-yl Substituent
Functionalization of Furan Derivatives
The introduction of a 2,6-dimethylmorpholino group at the 5-position of furan requires regioselective substitution. A 2022 crystal structure study of (E)-3-(furan-2-yl)acrylonitrile highlighted the feasibility of modifying furan rings via bromodesilylation or nucleophilic displacement. For the target compound, a two-step strategy is proposed:
- Bromination : 5-Bromofuran-2-carbaldehyde undergoes bromination at the 5-position using N-bromosuccinimide (NBS) under radical conditions.
- Morpholino Substitution : Displacement of the bromide with 2,6-dimethylmorpholine via Pd-catalyzed amination or nucleophilic aromatic substitution (SNAr) in the presence of a copper catalyst.
Coupling Strategies for Acrylonitrile Linker Formation
Knoevenagel Condensation
The acrylonitrile bridge is typically installed via Knoevenagel condensation between a benzimidazole-2-carbaldehyde and a nitrile-containing furan derivative. For example, (1H-benzo[d]imidazol-2-yl)acetonitrile can react with 5-(2,6-dimethylmorpholino)furan-2-carbaldehyde in the presence of piperidine or ammonium acetate to yield the (E)-configured acrylonitrile.
Stereochemical Control
The (E)-configuration is favored due to conjugation stabilization between the nitrile and aromatic systems. Nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography (as in) confirm stereochemistry.
Alternative Pathways: Wittig and Horner-Wadsworth-Emmons Reactions
While less common, Wittig reactions using benzimidazole-derived ylides and furan carbaldehydes offer an alternative route. However, these methods often require stringent anhydrous conditions and exhibit lower yields compared to Knoevenagel condensations.
Optimization and Scalability
Solvent and Catalytic Systems
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis (as performed in) confirms the (E)-configuration and planar geometry of the acrylonitrile linker. Intermolecular C–H⋯N hydrogen bonds stabilize the crystal lattice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
